N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-12(26-13-8-6-5-7-9-13)16(24)21-22-11-19-15-14(17(22)25)10-20-23(15)18(2,3)4/h5-12H,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYXSVIAFLIHFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide is a member of the pyrazolopyrimidine family, recognized for its diverse biological activities and potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its ability to interact with various biological targets, suggesting a promising role in drug development.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group and a phenoxypropanamide moiety. This structural configuration enhances its biological activity by allowing specific interactions with molecular targets.
| Component | Structure Description |
|---|---|
| Pyrazolo[3,4-d]pyrimidine Core | Heterocyclic structure contributing to bioactivity |
| Tert-butyl Group | Provides steric hindrance and influences reactivity |
| Phenoxypropanamide Moiety | Enhances solubility and target specificity |
The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. The compound is believed to bind to the active sites of these targets, disrupting critical biochemical pathways associated with diseases such as cancer and inflammation.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation: Interaction with receptors can alter signal transduction processes, influencing cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity: Preliminary studies suggest potential efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
- Enzyme Inhibition: It has been investigated for its ability to inhibit Aldehyde Dehydrogenase 1A (ALDH1A), which is relevant in cancer treatment strategies.
Case Studies
A notable study published in the National Institutes of Health's database explored the synthesis and biological evaluation of related pyrazolopyrimidine compounds as ALDH1A inhibitors. While this study did not focus exclusively on this compound, it highlighted the potential of this chemical class in enhancing chemotherapy outcomes for ovarian cancer patients .
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps:
- Formation of Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and suitable diketones.
- Introduction of Tert-butyl Group: Alkylation reactions using tert-butyl halides are employed.
- Amidation Reaction: The phenoxypropanamide moiety is introduced via amidation with appropriate acid chlorides or carboxylic acids.
Comparative Analysis
When compared to similar compounds within the pyrazolopyrimidine class, this compound stands out due to its unique combination of functional groups that enhance its pharmacological profile.
| Compound Name | Biological Activity |
|---|---|
| N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin) | Anticancer properties |
| 3-bromo-N-{1-tert-butyl-4-oxo...} | Enzyme inhibition |
| N-(1-(tert-butyl)-4-hydroxy... | Potential anti-inflammatory effects |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold and Substituent Analysis
Table 1: Structural Features of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations :
- Unlike acetohydrazide derivatives (), the propanamide side chain may reduce electrophilicity, altering binding kinetics .
- Fused triazole systems () enhance antimicrobial activity but lack the tert-butyl group’s metabolic stability .
Table 2: Activity Profiles of Selected Analogues
Key Comparisons :
- EGFR Inhibition: The target compound’s phenoxypropanamide group may mimic the benzylidene acetohydrazide in Compound 237, but the tert-butyl substitution could reduce potency compared to erlotinib .
- Antimicrobial Activity: While the target compound lacks fused heterocycles (e.g., triazole in ), its phenoxy group may confer moderate antibacterial effects .
- Anticancer Potential: Structural similarities to P53/MDM2 inhibitors () suggest possible oncological applications, but empirical validation is required .
Q & A
Q. What are the key synthetic routes for N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 1H-pyrazole-5-amines with β-oxoesters to form the pyrazolo[3,4-d]pyrimidine core .
- Step 2: Regioselective functionalization of the core with tert-butyl and phenoxypropanamide groups via nucleophilic substitution or amidation .
- Step 3: Purification via column chromatography or crystallization to achieve >95% purity .
Critical Parameters:
- Solvent choice (e.g., DMF or ethanol) impacts reaction efficiency .
- Catalysts like palladium complexes may enhance cross-coupling steps .
Q. How is structural confirmation performed for this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS):
- X-ray Crystallography: Resolves 3D conformation and bond angles, critical for docking studies .
Q. What are common challenges in purifying this compound?
Methodological Answer:
- Low Solubility: Use polar aprotic solvents (e.g., DMSO) during crystallization .
- Byproduct Formation: Optimize reaction time and temperature to minimize side products (e.g., over-alkylation) .
- Scale-Up Issues: Transition from batch to continuous flow reactors improves yield consistency .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables like temperature (60–120°C), solvent polarity, and catalyst loading .
- Kinetic Monitoring: Employ TLC or HPLC to track reaction progress and terminate at peak product concentration .
- Case Study: reports a 30% yield increase by switching from ethanol to DMF and reducing reaction time from 24h to 12h .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
-
Comparative Assays: Standardize enzymatic inhibition assays (e.g., kinase IC₅₀) using controls like staurosporine .
-
Substituent Analysis: Modify the phenoxy group (e.g., electron-withdrawing vs. donating) to isolate activity trends .
-
Data Table:
Substituent (R) IC₅₀ (nM) for Kinase X Source 4-Nitrophenyl 12.3 ± 1.2 3-Methoxyphenyl 45.6 ± 3.8 4-Trifluoromethyl 8.9 ± 0.9
Q. How to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding modes with target enzymes (e.g., kinases) .
- Key Modifications:
- Tert-butyl group: Enhances metabolic stability but reduces solubility .
- Phenoxypropanamide chain: Adjusting substituents (e.g., nitro, methoxy) tunes selectivity .
- Experimental Validation: Synthesize analogs and test in parallel assays to correlate structural changes with activity .
Q. What are the stability and solubility profiles under physiological conditions?
Methodological Answer:
Q. How to address discrepancies in enzyme inhibition data between in vitro and cellular assays?
Methodological Answer:
Q. What advanced techniques validate target engagement in biological systems?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Confirm binding to target kinases by measuring protein thermal stability shifts .
- Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) to crosslink and isolate target proteins .
- SPR Biosensing: Quantify binding kinetics (ka/kd) in real-time using surface plasmon resonance .
Q. How to prioritize analogs for preclinical development?
Methodological Answer:
- ADMET Profiling: Screen for hepatotoxicity (CYP450 inhibition), plasma protein binding (>90%), and bioavailability (F >20%) .
- In Vivo Efficacy: Use xenograft models to correlate tumor growth inhibition with pharmacokinetic parameters (e.g., AUC, Cmax) .
- Lead Criteria: IC₅₀ <50 nM, solubility >0.1 mg/mL, and no hERG channel liability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
